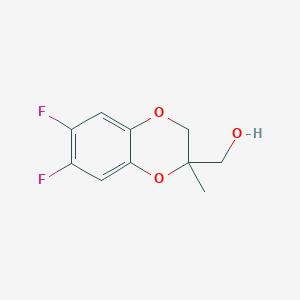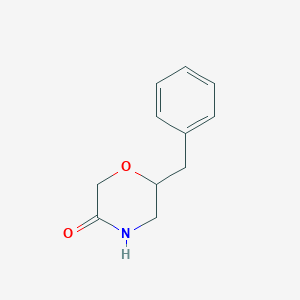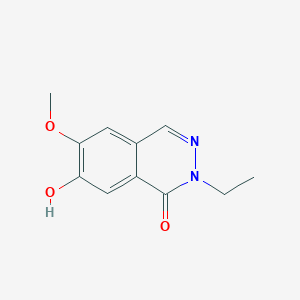![molecular formula C7H12N4O B13188814 2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine](/img/structure/B13188814.png)
2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine is a heterocyclic compound that features both a morpholine ring and a 1,2,3-triazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine typically involves the use of “click chemistry,” specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency and selectivity . The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring, which is then linked to the morpholine moiety .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of click chemistry can be scaled up for larger production. The use of continuous flow reactors and other scalable techniques can facilitate the industrial synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced, although this is less common.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the morpholine ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides .
Aplicaciones Científicas De Investigación
2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The triazole ring’s ability to form hydrogen bonds and its aromatic nature contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole: Shares the triazole ring but lacks the morpholine moiety.
Morpholine: Contains the morpholine ring but lacks the triazole ring.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine: A polytriazolylamine ligand with multiple triazole rings.
Uniqueness
2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine is unique due to the combination of the morpholine and triazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C7H12N4O |
|---|---|
Peso molecular |
168.20 g/mol |
Nombre IUPAC |
2-(triazol-1-ylmethyl)morpholine |
InChI |
InChI=1S/C7H12N4O/c1-3-11(10-9-1)6-7-5-8-2-4-12-7/h1,3,7-8H,2,4-6H2 |
Clave InChI |
OQVKNUFHZYWIPE-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1)CN2C=CN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trifluoro-1-[3-(piperidin-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13188736.png)
![4-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13188741.png)








![1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine](/img/structure/B13188802.png)
![(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B13188807.png)
![1-[3-(3-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B13188818.png)

